molecular formula C7H7NS B039287 3-(thiophen-2-yl)prop-2-yn-1-amine CAS No. 115955-62-9

3-(thiophen-2-yl)prop-2-yn-1-amine

Cat. No.: B039287
CAS No.: 115955-62-9
M. Wt: 137.2 g/mol
InChI Key: XSBNLRBWCNXVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-amine, 3-(2-thienyl)- is an organic compound with the molecular formula C7H7NS It is a derivative of propargylamine, where the propargyl group is substituted with a thienyl group

Future Directions

A recent study has demonstrated the use of a novel conjugated aniline, 3-phenyl-2-propen-1-amine (PPA), in the development of efficient and stable perovskite solar cells . This suggests potential future directions in the application of similar conjugated anilines like “2-Propyn-1-amine, 3-(2-thienyl)-” in the field of renewable energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, 3-(2-thienyl)- typically involves the reaction of propargylamine with a thienyl derivative. One common method is the reaction of propargylamine with 2-thienyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Propyn-1-amine, 3-(2-thienyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, 3-(2-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thienyl oxides, while reduction can produce saturated amines .

Scientific Research Applications

2-Propyn-1-amine, 3-(2-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyn-1-amine, 3-(2-thienyl)- involves its interaction with molecular targets through its functional groups. The propargylamine moiety can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyn-1-amine, 3-(2-thienyl)- is unique due to the presence of both the propargylamine and thienyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-thiophen-2-ylprop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBNLRBWCNXVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 17.7 g of this toluene solution, 36% hydrochloric acid (1.27 g, 12.5 mol) was added dropwise at 60° C. over 10 minutes, followed by stirring at 60° C. for 1.5 hours. Then, 4 g of water was added and the mixed solution was separated to obtain the aqueous phase and organic phase. The organic phase was extracted once with 2.5 g of water and the resulting aqueous phase was combined with the above aqueous phase. To this aqueous phase, 15 g of toluene was added and an aqueous 27% sodium hydroxide solution was added dropwise at 23° C. over 15 minutes, followed by stirring at 23° C. for 0.5 hours. After separating at the same temperature, the resulting organic phase was washed with 5 g of an aqueous saturated sodium chloride solution, concentrated and dried to obtain 3-(2-thienyl)-2-propynylamine (0.73 g, purity: 87%, yield: 77%).
Name
toluene
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.